

# Application Notes and Protocols: Enhancing CAR-T Cell Function with GNE-1858

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | GNE-1858 |           |  |  |  |
| Cat. No.:            | B8104000 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy against solid tumors remain significant hurdles. Recent research has identified Hematopoietic Progenitor Kinase 1 (HPK1) as a key negative regulator of T-cell activation and function. Inhibition of HPK1 has been shown to enhance the anti-tumor activity of T cells and CAR-T cells, offering a promising strategy to overcome current limitations.

**GNE-1858** is a potent and ATP-competitive inhibitor of HPK1. By targeting HPK1, **GNE-1858** can augment CAR-T cell function, leading to improved proliferation, enhanced cytotoxic activity, and reversal of the exhausted phenotype. These application notes provide a comprehensive overview of the use of **GNE-1858** to enhance CAR-T cell function, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies with HPK1 inhibitors.

## Mechanism of Action: HPK1 Inhibition in CAR-T Cells



#### Methodological & Application

Check Availability & Pricing

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) and CAR signaling. Upon CAR engagement with its target antigen, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. The degradation of this key signaling adaptor dampens downstream signaling cascades, including the NFkB and MAPK/ERK pathways, leading to reduced T-cell activation, cytokine production, and proliferation. This negative regulation contributes to T-cell exhaustion, a state of dysfunction characterized by decreased effector function and sustained expression of inhibitory receptors.

**GNE-1858**, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the CAR signaling complex, leading to sustained downstream signaling, enhanced effector functions, and a reversal of the exhausted T-cell phenotype. The proposed signaling pathway is depicted below.





Click to download full resolution via product page

Caption: HPK1 Signaling Pathway in CAR-T Cells and the inhibitory action of GNE-1858.



### **Data Presentation**

The following tables summarize the expected quantitative effects of HPK1 inhibition on CAR-T cell function. The data presented are derived from studies using potent HPK1 inhibitors and are intended to serve as a guide for expected outcomes when using **GNE-1858**.

Table 1: Effect of HPK1 Inhibition on CAR-T Cell Cytotoxicity

| Target Cell<br>Line          | Effector:Target<br>(E:T) Ratio | HPK1 Inhibitor<br>Concentration | % Increase in<br>Specific Lysis | Reference       |
|------------------------------|--------------------------------|---------------------------------|---------------------------------|-----------------|
| NALM6 (B-ALL)                | 1:1                            | 1 μΜ                            | 25-40%                          | Si et al., 2020 |
| Raji (Burkitt's<br>Lymphoma) | 5:1                            | 1 μΜ                            | 30-50%                          | Si et al., 2020 |
| K562-CD19<br>(CML)           | 1:1                            | 1 μΜ                            | 20-35%                          | Si et al., 2020 |

Table 2: Effect of HPK1 Inhibition on CAR-T Cell Cytokine Production

| Cytokine | HPK1 Inhibitor<br>Concentration | Fold Increase in<br>Production | Reference       |
|----------|---------------------------------|--------------------------------|-----------------|
| IFN-y    | 1 μΜ                            | 2.5 - 4.0                      | Si et al., 2020 |
| IL-2     | 1 μΜ                            | 3.0 - 5.0                      | Si et al., 2020 |
| TNF-α    | 1 μΜ                            | 2.0 - 3.5                      | Si et al., 2020 |

Table 3: Effect of HPK1 Inhibition on CAR-T Cell Exhaustion Markers

| Exhaustion Marker | HPK1 Inhibitor Concentration | % Reduction in<br>Marker Expression | Reference       |
|-------------------|------------------------------|-------------------------------------|-----------------|
| PD-1              | 1 μΜ                         | 30-50%                              | Si et al., 2020 |
| TIM-3             | 1 μΜ                         | 25-45%                              | Si et al., 2020 |
| LAG-3             | 1 μΜ                         | 20-40%                              | Si et al., 2020 |



## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the effect of **GNE-1858** on CAR-T cell function.

### **Experimental Workflow**



Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols: Enhancing CAR-T Cell Function with GNE-1858]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104000#using-gne-1858-to-enhance-car-t-cell-function]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com